4-Methyl-1,2-thiazetidine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

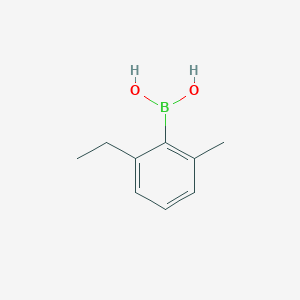

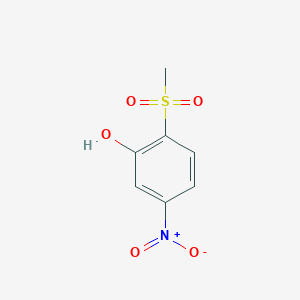

4-Methyl-1,2-thiazetidine 1,1-dioxide is a useful research compound. Its molecular formula is C3H7NO2S and its molecular weight is 121.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Reactions

4-Methyl-1,2-thiazetidine 1,1-dioxide is a compound that has been explored in various synthetic and reaction contexts. Methylation of N-substituted 1,2-thiazetidine 1,1-dioxides using lithium diisopropylamide (LDA) yields 4,4-dimethyl derivatives. This process is specific, occurring only when one position at C-4 is blocked by a silyl group, which can later be removed by treatment with tetrabutylammonium fluoride (TBAF) under mild conditions (Müller & Otto, 1991). Similarly, the synthesis and configuration of derivatives such as 4-alkyl-2-methyl-3,4-diphenyl-1,2-thiazetidine 1,1-dioxides have been investigated, determining cis- and trans-configurations through NMR and NOE difference spectroscopy studies (Grander, Leclerc, & Ehrhardt, 2009).

Quantum Chemical Studies

The alcoholysis mechanism of N-methyl-1,2-thiazetidine-1,1-dioxide has been the subject of quantum chemical studies, revealing two possible reaction channels: one involving the cleavage of the C–S bond and the other involving the S–N bond cleavage, with varying mechanisms including concerted and stepwise processes (He, Zhu, Feng, & Cai, 2004). Another study focused on the alcoholysis of 1,2-thiazetidine 1,1-dioxide, elaborating on the favored pathways and reaction mechanisms, providing insights into the chemical behavior of these compounds under different conditions (He, Zhu, Feng, & Cai, 2003).

Protective Group Chemistry

The 3,4-dimethoxybenzyl group has been utilized as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxides, showcasing the versatility of these compounds in synthetic chemistry. This protecting group can be smoothly eliminated, highlighting the chemical flexibility and potential utility of 1,2-thiazetidine 1,1-dioxides in organic synthesis (Grunder-Klotz & Ehrhardt, 1991).

Ring Transformation and Selective Bond Cleavage

Studies have also explored the ring transformation of 1,2-thiazetidine 1,1-dioxides with Lewis acids, leading to the formation of trans-1,2,3-oxathiazolidine 2-oxides and cis-aziridines, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Kataoka & Iwama, 1995). Furthermore, selective C–N bond cleavage of 4-silyl-substituted 1,2-thiazetidine 1,1-dioxides has been achieved, yielding (E)-vinylsulfonamides stereospecifically, underscoring the strategic use of substituents to direct chemical reactions (Kataoka, Iwama, & Takagi, 1996).

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators . The specific targets and their roles would depend on the functional groups attached to the ring .

Mode of Action

It’s worth noting that the compound’s interaction with its targets would likely result in changes at the molecular level, influencing the function of the target proteins or enzymes .

Biochemical Pathways

Based on the reported activities of similar compounds, it can be inferred that the compound may interact with multiple pathways, potentially influencing a range of biological processes .

Result of Action

Given the reported activities of similar compounds, it can be inferred that the compound may exert a range of effects at the molecular and cellular levels .

特性

IUPAC Name |

4-methylthiazetidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c1-3-2-4-7(3,5)6/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQFOMIAINOIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2914141.png)

![1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B2914148.png)

![1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2914160.png)